2-(4-Isobutylphenyl)quinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include the use of nano ZnO as a catalyst under solvent-free conditions, and ionic liquids under ultrasound at room temperature . These methods are designed to be environmentally friendly and efficient, avoiding the use of hazardous acids or bases and harsh reaction conditions .
Chemical Reactions Analysis
2-(4-Isobutylphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, nano ZnO, and ionic liquids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, using molecular iodine as a catalyst can lead to the formation of various quinoline derivatives .
Scientific Research Applications
2-(4-Isobutylphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions . In industry, it is used in the production of various chemical intermediates and fine chemicals .
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context. For example, in proteomics research, it may interact with specific proteins to modulate their activity and function .
Comparison with Similar Compounds
2-(4-Isobutylphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and 2-amino-4-hydroxyquinolines . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, 4-hydroxy-2-quinolones are commonly used in the synthesis of fused heterocycles, while 2-amino-4-hydroxyquinolines are used in the synthesis of various quinoline derivatives .
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-10,12-13H,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIGIVFDELUNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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